molecular formula C26H28N2O6S B10770613 4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide

Cat. No.: B10770613
M. Wt: 496.6 g/mol
InChI Key: BGXAOTTWXYPIQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BGC201531 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the pyridine derivative: This involves the reaction of 5-methoxypyridine with appropriate reagents to form the desired pyridine derivative.

    Coupling reaction: The pyridine derivative is then coupled with a phenoxymethyl group through a series of reactions involving reagents such as sodium hydride and dimethylformamide.

    Formation of the furan derivative: The next step involves the formation of the furan derivative through a series of reactions, including the use of reagents like phenyl lithium and tetrahydrofuran.

    Final coupling and sulfonamide formation: The final step involves coupling the furan derivative with a benzenesulphonamide group to form the final compound, BGC201531.

Chemical Reactions Analysis

BGC201531 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: In chemistry, BGC201531 is used as a tool compound to study the role of EP4 receptors in various chemical processes.

    Biology: In biological research, BGC201531 is used to investigate the role of EP4 receptors in cellular signaling pathways and their impact on cellular functions.

    Medicine: In medicine, BGC201531 is being explored as a potential therapeutic agent for treating migraine headaches and other conditions involving prostaglandin E2-induced vasodilatation.

    Industry: In the pharmaceutical industry, BGC201531 is used in the development of new drugs targeting EP4 receptors .

Mechanism of Action

BGC201531 exerts its effects by selectively antagonizing the EP4 receptor, a subtype of the prostaglandin E2 receptor. By binding to the EP4 receptor, BGC201531 inhibits the action of prostaglandin E2, preventing it from causing vasodilatation and reducing the associated pain and inflammation. This mechanism makes BGC201531 a promising candidate for treating conditions like migraine headaches .

Comparison with Similar Compounds

BGC201531 is unique compared to other EP4 receptor antagonists due to its high selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide

InChI

InChI=1S/C26H28N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-13,15,18,20,24H,14,16H2,1-3H3,(H,28,29)

InChI Key

BGXAOTTWXYPIQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(O1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC

Origin of Product

United States

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